molecular formula C13H20N4O3S B11805710 4-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine

4-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine

Katalognummer: B11805710
Molekulargewicht: 312.39 g/mol
InChI-Schlüssel: CHBLQWUGVMAIIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine is a complex organic compound that features a piperazine ring, a pyridine ring, and a morpholine ring, all connected through a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various pharmacologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .

Wirkmechanismus

The mechanism of action of 4-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways and molecular targets depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine is unique due to its combination of piperazine, pyridine, and morpholine rings, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in various fields of research and industry .

Eigenschaften

Molekularformel

C13H20N4O3S

Molekulargewicht

312.39 g/mol

IUPAC-Name

4-(4-piperazin-1-ylpyridin-3-yl)sulfonylmorpholine

InChI

InChI=1S/C13H20N4O3S/c18-21(19,17-7-9-20-10-8-17)13-11-15-2-1-12(13)16-5-3-14-4-6-16/h1-2,11,14H,3-10H2

InChI-Schlüssel

CHBLQWUGVMAIIS-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=C(C=NC=C2)S(=O)(=O)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.